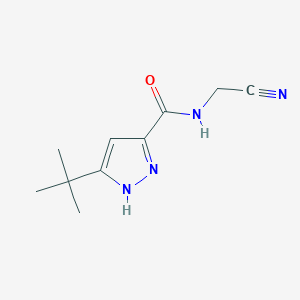
5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide, also known as TBCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBCA is a pyrazole derivative that has been extensively studied for its ability to inhibit the activity of the enzyme protein kinase CK2. This enzyme is involved in the regulation of numerous cellular processes, including cell growth, proliferation, and survival.
Mécanisme D'action
5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide works by inhibiting the activity of the enzyme protein kinase CK2. This enzyme is involved in the regulation of numerous cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of CK2, 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide induces apoptosis in cancer cells and protects neurons from oxidative stress.
Biochemical and Physiological Effects:
5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has been shown to have significant biochemical and physiological effects. The inhibition of CK2 activity by 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide induces apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has also been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for CK2. 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has been shown to selectively inhibit the activity of CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide in lab experiments is its potential toxicity. 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide. One area of research is the development of 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide analogs with improved potency and selectivity for CK2. Another area of research is the identification of new therapeutic applications for 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide, such as in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide and its potential toxicity.
Méthodes De Synthèse
The synthesis of 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide involves a series of chemical reactions. The first step involves the reaction of tert-butyl hydrazine with ethyl acetoacetate to form tert-butyl 3-oxo-3-phenylpropanehydrazonate. This intermediate is then reacted with ethyl cyanoacetate to form tert-butyl 3-oxo-3-phenylpropanehydrazonate ethyl cyanoacetate. The final step involves the reaction of this intermediate with acetic anhydride to form 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide is in cancer research. The inhibition of CK2 activity by 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has also been studied for its potential applications in the field of neurodegenerative diseases. The inhibition of CK2 activity has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Propriétés
IUPAC Name |
5-tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-10(2,3)8-6-7(13-14-8)9(15)12-5-4-11/h6H,5H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOCZEISZFOYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-N-(cyanomethyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Furan-2-yl)-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2740646.png)
![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde](/img/structure/B2740648.png)
![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2740650.png)
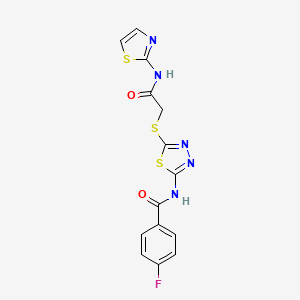
![tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2740654.png)
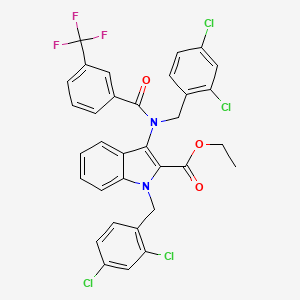
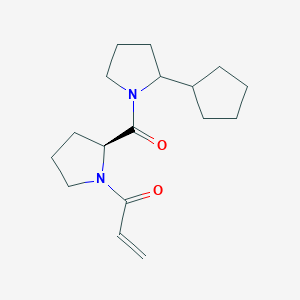
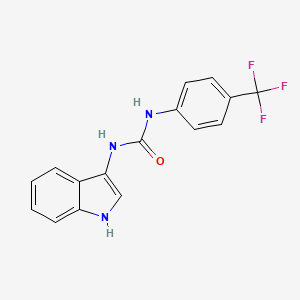
![2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2740660.png)
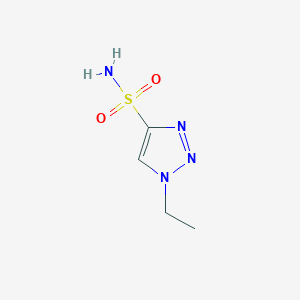

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2740664.png)

